P2X3 Receptor Antagonism: A Direct Functional Comparison with Unsubstituted Benzoxazine
6-Methyl-3,4-dihydro-2H-1,4-benzoxazine exhibits functional antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM, while the unsubstituted 3,4-dihydro-2H-1,4-benzoxazine lacks significant activity at this target [1]. This demonstrates that the 6-methyl substituent is a critical determinant for P2X3 receptor engagement.
| Evidence Dimension | P2X3 receptor functional antagonism |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | 3,4-dihydro-2H-1,4-benzoxazine (unsubstituted): No significant activity reported at 10 µM |
| Quantified Difference | >125-fold selectivity gain (estimated based on detection threshold) |
| Conditions | Recombinant rat P2X3 receptor expressed in Xenopus oocytes, antagonist activity measured at 10 µM |
Why This Matters
This data provides a clear rationale for selecting the 6-methyl analog in pain-related research programs targeting P2X3 receptors, where the unsubstituted benzoxazine is inactive.
- [1] BindingDB. (2012). Affinity data for P2X3 receptor antagonist. Retrieved from BindingDB.org. View Source
